1-(2-(4-Bromophenoxy)ethyl)pyrazole
Overview
Description
1-(2-(4-Bromophenoxy)ethyl)pyrazole is an organic compound that features a pyrazole ring attached to an ethyl chain, which is further connected to a bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Bromophenoxy)ethyl)pyrazole typically involves the reaction of 4-bromophenol with 2-bromoethylamine to form 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with hydrazine to form the pyrazole ring, resulting in the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Bromophenoxy)ethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
1-(2-(4-Bromophenoxy)ethyl)pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-Bromophenoxy)ethyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can enhance the compound’s binding affinity to these targets, while the pyrazole ring can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-Chlorophenoxy)ethyl)-1H-pyrazole
- 1-(2-(4-Fluorophenoxy)ethyl)-1H-pyrazole
- 1-(2-(4-Methylphenoxy)ethyl)-1H-pyrazole
Uniqueness
1-(2-(4-Bromophenoxy)ethyl)pyrazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides distinct electronic and steric effects, making this compound particularly valuable in specific applications.
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-10-2-4-11(5-3-10)15-9-8-14-7-1-6-13-14/h1-7H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGYKVOROQGFLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675028 | |
Record name | 1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-30-9 | |
Record name | 1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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